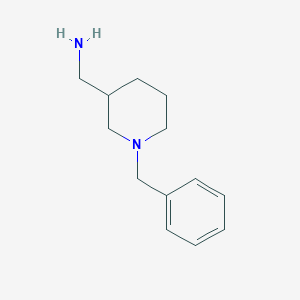

(1-Benzylpiperidin-3-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

(1-benzylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNIUBOJBWXZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390093 | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124257-62-1 | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Benzylpiperidin-3-yl)methanamine

This guide provides a comprehensive overview of (1-Benzylpiperidin-3-yl)methanamine, a piperidine derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its nomenclature, synthesis, and potential therapeutic applications.

Chemical Identity and Nomenclature

The precise naming and identification of a chemical entity are foundational for all scientific discourse. This section delineates the IUPAC name, synonyms, and key identifiers for (1-Benzylpiperidin-3-yl)methanamine.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(1-Benzylpiperidin-3-yl)methanamine .

The naming convention is derived from the structure: a methanamine group attached to the 3-position of a piperidine ring, which itself is substituted at the nitrogen atom (position 1) with a benzyl group.

Synonyms and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(1-Benzylpiperidin-3-yl)methanamine | - |

| Synonym | (1-Benzyl-3-piperidyl)methanamine | - |

| CAS Number | 2694057-59-3 ((R)-enantiomer, dihydrochloride) | [1] |

| Molecular Formula | C13H20N2 | Inferred |

| Molecular Weight | 204.31 g/mol | Inferred |

Synthesis and Elucidation

The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached through several established organic chemistry routes. A plausible and commonly employed method involves the reductive amination of a corresponding aldehyde or the reduction of a nitrile. Below is a detailed protocol based on the synthesis of analogous compounds.

Proposed Synthetic Pathway

A logical synthetic route starts from 1-benzylpiperidine-3-carboxylic acid, a commercially available starting material. This pathway involves the conversion of the carboxylic acid to an amide, followed by reduction to the desired primary amine.

Caption: Proposed synthesis of (1-Benzylpiperidin-3-yl)methanamine.

Detailed Experimental Protocol

Step 1: Amide Formation

-

To a solution of 1-benzylpiperidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), slowly add oxalyl chloride or thionyl chloride at 0°C.

-

Allow the reaction to stir at room temperature for 2-3 hours until the conversion to the acid chloride is complete.

-

The solvent is removed under reduced pressure.

-

The resulting crude acid chloride is then dissolved in an appropriate solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide.

-

The mixture is stirred for several hours, and the resulting precipitate, 1-benzylpiperidine-3-carboxamide, is collected by filtration, washed with cold water, and dried.

Causality: The conversion of the carboxylic acid to an acid chloride is a necessary activation step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia to form the stable amide.

Step 2: Reduction of the Amide

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared.

-

A solution of 1-benzylpiperidine-3-carboxamide in anhydrous THF is added dropwise to the LiAlH4 suspension at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (1-Benzylpiperidin-3-yl)methanamine.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to their corresponding amines. The inert atmosphere is crucial to prevent the highly reactive LiAlH4 from reacting with atmospheric moisture.

Physicochemical Properties

The physicochemical properties of (1-Benzylpiperidin-3-yl)methanamine are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes key predicted and observed properties for closely related structures.

| Property | Value | Notes |

| Physical State | Likely a liquid or low-melting solid at room temperature | Based on similar compounds[2][3] |

| Boiling Point | Predicted: ~280-300 °C | Prediction for a similar structure[2] |

| pKa | Predicted: ~10.2 | For the piperidine nitrogen, indicating basicity[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Typical for benzyl-substituted amines[2][4] |

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[5] The benzylpiperidine motif, in particular, has been explored for various therapeutic targets, primarily within the central nervous system.

Rationale for Pharmacological Interest

The benzyl group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. The piperidine ring provides a rigid scaffold that can be functionalized to achieve desired binding affinities and pharmacokinetic properties. The primary amine of (1-Benzylpiperidin-3-yl)methanamine can act as a hydrogen bond donor and a key point for salt formation, which is crucial for drug formulation and solubility.

Caption: Potential therapeutic targets for benzylpiperidine derivatives.

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Derivatives of benzylpiperidine have been investigated as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[6][7] The core structure can be modified to interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

-

Neurological and Psychiatric Disorders: The benzylpiperidine scaffold is also found in compounds targeting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[8] Inhibition of MAO can be a therapeutic strategy for depression and other mood disorders. Additionally, modulation of the serotonin transporter (SERT) is another avenue of exploration for this class of compounds.[6]

-

Pain Management: Certain benzylpiperidine derivatives have been evaluated in clinical trials for the treatment of central neuropathic pain, highlighting the versatility of this chemical scaffold.[8]

Safety and Handling

As with any research chemical, (1-Benzylpiperidin-3-yl)methanamine should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related benzylpiperidine derivatives are known to cause skin and eye irritation.[9] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. (3R)-1-benzylpiperidin-3-amine. [Link]

-

PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

-

Crysdot LLC. N-Benzyl-1-(1-benzylpiperidin-4-yl)methanamine dihydrochloride. [Link]

-

The Royal Society of Chemistry. Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. [Link]

- Google Patents. CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt.

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

- 1. 2694057-59-3|(R)-(1-Benzylpiperidin-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]

- 3. srisyn.com [srisyn.com]

- 4. CAS 14813-01-5: 1-Benzyl-3-hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profiling of the N-Benzylpiperidine Scaffold: From Target Affinity to Functional Mechanism

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the pharmacological characterization of molecules built upon the N-benzylpiperidine (N-BP) scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the strategic rationale behind a robust profiling cascade. We will explore the core principles, experimental designs, and data interpretation necessary to build a comprehensive understanding of N-BP derivatives, transforming raw data into actionable insights for lead optimization and candidate selection.

The N-Benzylpiperidine Motif: A Privileged Scaffold in Neuropharmacology

The N-benzylpiperidine (N-BP) motif is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and bioactive molecules.[1][2] Its utility stems from a unique combination of structural and physicochemical properties. The inherent three-dimensional nature and conformational flexibility of the piperidine ring, coupled with the aromatic benzyl group, allow for precise spatial orientation within target binding pockets.[3] This structure is particularly adept at forming crucial cation-π interactions with aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) in protein targets, a common feature in the binding sites of many receptors and enzymes.[3]

This versatility has enabled the development of N-BP derivatives that modulate a wide array of biological targets, particularly within the central nervous system (CNS). The scaffold serves as the foundation for multi-target-directed ligands (MTDLs), a key strategy for addressing complex, multifactorial diseases like Alzheimer's.[4][5][6]

Table 1: Key Biological Targets of N-Benzylpiperidine Derivatives

| Target Class | Specific Target(s) | Associated Disease Area | Reference(s) |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | [6][7][8] |

| Dopamine Receptors | D2, D3, D4 Subtypes | Schizophrenia, Parkinson's Disease | [9][10][11] |

| Sigma Receptors | σ1, σ2 Subtypes | Neuropathic Pain, Neurodegeneration | [12][13] |

| Ion Channels | α7 Nicotinic Acetylcholine Receptor (nAChR) | Cognitive Disorders, Inflammation | [14] |

| Transporters | Serotonin Transporter (SERT) | Depression, Alzheimer's Disease | [7] |

| Other Enzymes | Histone Deacetylase (HDAC) | Alzheimer's Disease, Cancer | [4] |

| Opioid Receptors | μ-Opioid Receptor (MOR) | Pain | [13] |

The Pharmacological Profiling Cascade: A Strategic Workflow

Effective pharmacological profiling is a systematic, multi-step process. It begins with confirming interaction at the primary target and progressively builds a detailed picture of the compound's biological activity. Each step is designed to answer a critical question, with the data from one stage informing the experimental design of the next. This self-validating system ensures that resources are focused on compounds with the highest potential.

Step 1: Quantifying Target Engagement and Affinity

Causality Behind the Choice: The foundational question for any new compound is: "Does it bind to the intended target, and with what affinity?" Answering this quantitatively is the essential first step. Without a confirmed, high-affinity interaction, any observed functional activity is ambiguous. The competitive radioligand binding assay is the gold standard for this determination due to its robustness, sensitivity, and direct measurement of binding at equilibrium.[15]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a template for determining the inhibitory constant (Kᵢ) of an N-BP test compound.

Self-Validating Prerequisite: Before initiating competitive assays, the binding characteristics of the radioligand to the receptor preparation must be established via a saturation binding experiment. This yields the equilibrium dissociation constant (KᏧ) of the radioligand and the receptor density (Bₘₐₓ), which are crucial for assay setup and data analysis.[16]

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the target of interest.

-

Radioligand: A high-affinity, target-selective ligand labeled with ³H or ¹²⁵I.

-

Test Compound: N-benzylpiperidine derivative of interest, dissolved in a suitable vehicle (e.g., DMSO).

-

Assay Buffer: Buffer optimized for the specific receptor (e.g., Tris-HCl, HEPES) with appropriate salts and additives.

-

Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target to define background binding.

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter and compatible scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of the N-BP test compound. A typical range covers 10 concentrations over 5 log units (e.g., 0.1 nM to 10 µM).

-

Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, radioligand (at a fixed concentration, typically at or below its KᏧ), and vehicle.[17]

-

Non-Specific Binding (NSB): Assay buffer, radioligand, and a saturating concentration of the NSB agent.

-

Competition: Assay buffer, radioligand, and the corresponding concentration of the N-BP test compound.

-

-

Incubation: Add the receptor membrane preparation to all wells to initiate the binding reaction.

-

Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium. This time is determined from prior kinetic association/dissociation experiments.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[15]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test compound wells.

-

Generate IC₅₀ Curve: Plot the percent specific binding against the log concentration of the N-BP test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of the specific radioligand binding.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/KᏧ)

-

Where [L] is the concentration of the radioligand and KᏧ is its dissociation constant, determined from prior saturation experiments.

-

The Kᵢ value represents the affinity of the N-BP compound for the target receptor. A lower Kᵢ indicates higher binding affinity.

Table 2: Representative Binding Affinities of N-BP Derivatives

| Compound Class | Target | Kᵢ (nM) | Reference |

| Donepezil Analog (4a) | AChE | 2,080 | [6] |

| Donepezil Analog (4a) | BuChE | 7,410 | [6] |

| Multifunctional Pyridine (5) | σ1 Receptor | 1.45 | [12] |

| Benzylpiperidine Analog (52) | μ-Opioid Receptor | 56.4 | [13] |

| Benzylpiperidine Analog (52) | σ1 Receptor | 11.0 | [13] |

| HDAC/AChE Inhibitor (d5) | HDAC (IC₅₀) | 170 | [4] |

| HDAC/AChE Inhibitor (d5) | AChE (IC₅₀) | 6,890 | [4] |

Step 2: Elucidating the Functional Mechanism of Action

Causality Behind the Choice: High affinity does not describe a compound's biological effect. Once binding is confirmed, the critical next question is: "What is the functional consequence of that binding?"[18] Functional assays are essential to determine the compound's mode of action (MOA)—whether it acts as an agonist (activates the target), antagonist (blocks the target), or an allosteric modulator (alters the target's response to its natural ligand).[19][20] The choice of assay is dictated by the target's biology.

Protocol 1: GPCR Functional Assay (Calcium Mobilization)

This protocol is suitable for N-BP derivatives targeting Gq-coupled GPCRs, where activation leads to a measurable increase in intracellular calcium.

Materials:

-

Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

-

Calcium-Sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: An instrument capable of kinetic reading with appropriate excitation/emission filters (e.g., FLIPR or FlexStation).

Methodology:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

-

Dye Loading: Remove growth media and add the Fluo-4 AM dye solution. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Compound Preparation: Prepare serial dilutions of the N-BP test compound in assay buffer. For antagonist testing, also prepare a solution of a known agonist at its EC₈₀ concentration.

-

Assay Execution (Plate Reader):

-

Place the cell plate into the plate reader and allow it to equilibrate.

-

Agonist Mode: The instrument adds the N-BP compound dilutions to the cells and immediately begins recording fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates calcium release and agonist activity.

-

Antagonist Mode: First, pre-incubate the cells with the N-BP compound dilutions for a set period (e.g., 15-30 minutes). Then, the instrument adds the known agonist and records the fluorescence response. Inhibition of the agonist-induced signal indicates antagonist activity.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response over baseline.

-

Plot the response against the log concentration of the N-BP compound.

-

For agonist activity, fit the curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

-

For antagonist activity, fit the curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Protocol 2: Enzyme Inhibition Assay (Ellman's Method for AChE)

This colorimetric assay is widely used to screen for AChE inhibitors, a major application of the N-BP scaffold.[8]

Materials:

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Buffer: Phosphate buffer (pH 8.0).

-

Spectrophotometer (plate reader capable of reading absorbance at 412 nm).

Methodology:

-

Assay Plate Setup: In a 96-well plate, add buffer, DTNB solution, and the N-BP test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to all wells and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm over time. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration from the slope of the absorbance vs. time plot.

-

Plot the percent inhibition [(V_uninhibited - V_inhibited) / V_uninhibited * 100] against the log concentration of the N-BP compound.

-

Use non-linear regression to determine the IC₅₀ value.

-

Defining the Selectivity Profile

Causality Behind the Choice: A potent compound is not necessarily a useful one. Therapeutic efficacy is often dictated by selectivity—the compound's ability to interact with the intended target while avoiding others, especially those known to cause adverse effects. For an N-BP derivative designed as a D₄ receptor antagonist, for example, it is crucial to demonstrate weaker affinity for other dopamine receptor subtypes (D₁, D₂, D₃, D₅) and other biogenic amine receptors to minimize potential side effects.[11] This is achieved by running binding or functional assays against a panel of relevant off-targets.

The output is typically a selectivity ratio , calculated by dividing the Kᵢ (or IC₅₀/EC₅₀) for an off-target by the Kᵢ for the primary target. A higher ratio indicates greater selectivity.

Integrating Structure-Activity Relationships (SAR)

Causality Behind the Choice: The ultimate goal of profiling is to inform the design of better molecules. By systematically analyzing the pharmacological data from a series of related N-BP analogs, medicinal chemists can establish Structure-Activity Relationships (SAR). SAR analysis reveals which structural modifications lead to improved potency, selectivity, or functional activity.[21] This data-driven approach, often aided by in silico molecular modeling, guides the synthetic strategy for the next generation of compounds.[6][22]

For instance, studies on N-BP derivatives as cholinesterase inhibitors have shown that adding specific substituents to the benzyl ring can enhance π-π stacking interactions in the active site of AChE, thereby increasing potency.[7] Similarly, linking the N-BP core to other pharmacophores, such as a purine, can create dual-target inhibitors with a desired polypharmacological profile.[21] This iterative cycle of design, synthesis, and profiling is the engine of drug discovery.

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

-

N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. PubMed. Available at: [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

N-Benzylpiperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

-

6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

-

N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Functional Assay Development Roadmap: Strategic Planning for Success. KCAS Bio. Available at: [Link]

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

-

A focus on piperidine and piperazine scaffolds. . Available at: [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

-

Functional assays as prismatic views of drug activity: relevance to new drug discovery. PubMed. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]

-

Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. Available at: [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]

-

Role of Functional Assays in Antibody-Based Drug Development. Precision Antibody. Available at: [Link]

-

Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]

-

Design and Synthesis of N-benzylpiperidine-purine Derivatives as New Dual Inhibitors of Acetyl- And Butyrylcholinesterase. PubMed. Available at: [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

-

Structure of N-benzylpiperidine derivatives. ResearchGate. Available at: [Link]

-

Functional Assays. Coriolis Pharma. Available at: [Link]

-

Radioligand binding assays and their analysis. PubMed. Available at: [Link]

-

Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed. Available at: [Link]

-

Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease. PubMed. Available at: [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. Functional Assay Development Roadmap: Strategic Planning for Success | KCAS Bio [kcasbio.com]

- 19. Functional assays as prismatic views of drug activity: relevance to new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. precisionantibody.com [precisionantibody.com]

- 21. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial In-Vitro Screening of (1-Benzylpiperidin-3-yl)methanamine Analogs

Introduction: The Rationale for Screening (1-Benzylpiperidin-3-yl)methanamine Analogs

The piperidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives exhibit a vast range of pharmacological activities, including analgesic, antipsychotic, anti-diabetic, and anti-cancer effects.[2][3][4] The (1-Benzylpiperidin-3-yl)methanamine core, in particular, presents a versatile three-dimensional structure that can be readily modified to explore chemical space and optimize interactions with biological targets, especially within the central nervous system (CNS).

Many G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets, are modulated by ligands containing the piperidine moiety.[5][6] Given this precedent, a focused library of novel (1-Benzylpiperidin-3-yl)methanamine analogs warrants a systematic and rigorous in-vitro screening campaign to uncover new therapeutic leads.

This guide provides a comprehensive, field-proven framework for the initial in-vitro evaluation of such a library. The described screening cascade is designed to efficiently identify compounds with desired biological activity, confirm their mechanism of action, and provide an early assessment of their drug-like properties. The philosophy underpinning this workflow is to "fail fast, fail cheap," by identifying liabilities such as cytotoxicity or metabolic instability at the earliest possible stage, thereby focusing resources on the most promising candidates.[7]

The Screening Cascade: A Strategic Funnel Approach

A successful screening campaign does not rely on a single assay but rather a tiered, logical progression of experiments known as a screening cascade or funnel.[8] This strategy begins with a broad, high-throughput primary screen to identify all potential "hits" and progressively uses more complex, lower-throughput assays to validate and characterize these hits, ultimately leading to a small number of well-defined lead compounds.

Caption: High-level overview of the in-vitro screening cascade.

Part 1: Primary Screening - Identifying Target Engagement

Causality Behind Experimental Choice: The primary screen is the first crucial step, designed to rapidly sift through the entire compound library to identify molecules that interact with the biological target of interest. For GPCRs, a radioligand binding assay is often the "gold standard" for this purpose.[9] Its advantages are numerous: it is high-throughput, highly sensitive, and directly measures the binding of a compound to the receptor, independent of the functional outcome (i.e., it detects agonists, antagonists, and allosteric modulators alike).[10] This makes it an ideal, unbiased tool for initial hit discovery.

Protocol: High-Throughput Radioligand Competition Binding Assay

This protocol describes a competitive binding assay in a 96-well format, where test compounds compete with a known radioactive ligand ('radioligand') for binding to a specific GPCR expressed in prepared cell membranes.

Materials:

-

Receptor Membranes: Cell membranes prepared from a stable cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor. The concentration used should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

-

Test Compounds: Analogs dissolved in 100% DMSO, typically as 10 mM stock solutions.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

Step-by-Step Methodology:

-

Compound Plating: Prepare a 96-well "assay plate" by adding 2.5 µL of each test compound (at a concentration 100x the final desired concentration) to the appropriate wells. For a 10 µM final screen, this would be a 1 mM solution. Add 2.5 µL of DMSO to "Total Binding" wells and 2.5 µL of the NSB control to "Non-Specific Binding" wells.

-

Reagent Addition: Add 50 µL of radioligand solution (diluted in assay buffer to 5x the final concentration).

-

Initiate Reaction: Add 197.5 µL of the receptor membrane suspension (diluted in assay buffer). The final assay volume is 250 µL.

-

Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[11]

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Drying & Counting: Dry the filter plate for 30-60 minutes at 50°C.[12] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter (e.g., a MicroBeta counter).

Data Analysis and Hit Identification

The output is in Counts Per Minute (CPM). The percent inhibition for each test compound is calculated as:

% Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])

A compound is typically classified as an initial "hit" if it meets a predefined threshold, commonly ≥50% inhibition at a single concentration (e.g., 10 µM).

| Compound ID | Concentration (µM) | CPM | % Inhibition | Hit Status (≥50%) |

| Control (Total) | N/A | 15,250 | 0% | - |

| Control (NSB) | N/A | 850 | 100% | - |

| BMA-001 | 10 | 14,500 | 5.2% | No |

| BMA-002 | 10 | 6,100 | 63.5% | Yes |

| BMA-003 | 10 | 1,200 | 97.6% | Yes |

| BMA-004 | 10 | 9,800 | 37.8% | No |

Table 1: Representative data from a single-point primary binding screen.

Part 2: Secondary Screening - Confirming Functional Activity

Causality Behind Experimental Choice: A binding assay confirms target engagement but provides no information about the compound's functional effect. A hit could be an activator (agonist), a blocker (antagonist), or have no effect on receptor signaling. Therefore, a secondary, cell-based functional assay is essential to characterize the hit's pharmacology.[13] For GPCRs that couple to Gs or Gi proteins, measuring the downstream second messenger cyclic AMP (cAMP) is a direct and robust readout of functional activity.[14][15]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol measures the accumulation (for Gs-coupled receptors) or inhibition of accumulation (for Gi-coupled receptors) of intracellular cAMP.

Materials:

-

Cell Line: A cell line stably expressing the target GPCR.

-

Stimulation Buffer: HBSS or other appropriate buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Control: A known agonist for the receptor.

-

cAMP Detection Kit: A commercial HTRF cAMP kit (e.g., from Cisbio or PerkinElmer), which includes a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

Step-by-Step Methodology:

-

Cell Plating: Seed cells into a 384-well low-volume white plate and incubate overnight to form a confluent monolayer.

-

Compound Addition (Antagonist Mode): To identify antagonists, add test compounds to the cells and incubate for 15-30 minutes. Then, add a concentration of the agonist control that elicits ~80% of its maximal response (EC₈₀).

-

Compound Addition (Agonist Mode): To identify agonists, add test compounds directly to the cells.

-

Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

-

Cell Lysis & Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP cryptate) in lysis buffer as per the manufacturer's protocol. This lyses the cells and initiates the competitive binding assay.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

Data Analysis and Functional Characterization

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced. Data from concentration-response curves are fitted to a four-parameter logistic equation to determine potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of control agonist response).

| Compound ID | Assay Mode | Potency (IC₅₀/EC₅₀, nM) | Efficacy (% of Control) | Pharmacological Profile |

| BMA-002 | Antagonist | 125 | 98% Inhibition | Potent Antagonist |

| BMA-003 | Agonist | 45 | 92% Activation | Potent Agonist |

| BMA-017 | Antagonist | >10,000 | Not Determined | Inactive |

| BMA-021 | Agonist | 2,300 | 45% Activation | Partial Agonist |

Table 2: Example data from secondary functional screening of primary hits.

Part 3: Early ADME-Tox Profiling - Assessing Drug-Like Properties

Causality Behind Experimental Choice: High potency and efficacy are meaningless if a compound is too toxic or is metabolized too quickly to have a therapeutic effect.[7][16] Early in-vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are critical for de-risking compounds and prioritizing those with favorable properties for further optimization.[17][18] Key assays at this stage include cytotoxicity, metabolic stability, and hERG channel liability assessment.

Protocol 1: General Cytotoxicity (MTS/MTT Assay)

This assay assesses whether a compound kills cells, a fundamental indicator of safety. It measures the metabolic activity of cells, which correlates with cell viability.

Step-by-Step Methodology:

-

Cell Plating: Seed a sensitive cell line (e.g., HepG2, a human liver cell line) in a 96-well clear plate and incubate overnight.

-

Compound Treatment: Treat cells with a concentration range of the test compound for 24-48 hours.

-

Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[19][20] Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[21]

-

Solubilization (MTT only): If using MTT, add a detergent solution to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

-

Data Analysis: Calculate the concentration that causes 50% cell death (CC₅₀). A lower CC₅₀ indicates higher cytotoxicity.

Protocol 2: Metabolic Stability (Human Liver Microsome Assay)

This assay predicts how quickly a compound will be broken down by metabolic enzymes in the liver (Phase I metabolism), providing an estimate of its in-vivo half-life.[22]

Step-by-Step Methodology:

-

Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in phosphate buffer (pH 7.4).[23]

-

Incubation: Add the test compound (e.g., at 1 µM) to the mixture and incubate at 37°C.[24]

-

Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).[22]

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23][24]

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).[22]

Protocol 3: hERG Channel Liability Screening

Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[25][26] Early screening for hERG activity is a regulatory priority and crucial for safety.[27][28] Automated patch clamp is a high-throughput method for this assessment.[29]

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Automated Patch Clamp: Load cells and test compounds onto an automated patch clamp system (e.g., QPatch or SyncroPatch).

-

Recording: The system establishes a whole-cell patch clamp configuration, and a specific voltage protocol is applied to elicit hERG currents.

-

Compound Application: The test compound is applied at several concentrations, and the effect on the hERG current is recorded.

-

Data Analysis: The percent inhibition of the hERG current is measured at each concentration, and an IC₅₀ value is determined.

| Compound ID | Cytotoxicity CC₅₀ (HepG2, µM) | HLM Stability (t½, min) | hERG IC₅₀ (µM) | Early Risk Assessment |

| BMA-002 | > 50 | 45 | > 30 | Low Risk: Good initial safety profile. |

| BMA-003 | > 50 | < 5 | 2.1 | High Risk: Metabolically unstable, potent hERG inhibitor. |

| BMA-021 | 8.5 | 25 | > 30 | Medium Risk: Cytotoxic at moderate concentrations. |

Table 3: Consolidated ADME-Tox data for lead characterization.

Part 4: Data Integration and Hit Triage

Hit triage is the decision-making process where all data streams are integrated to select the most promising compounds for the next phase of drug discovery: lead optimization.[30] This is not simply a matter of picking the most potent compound. A successful lead candidate must possess a balanced profile of potency, functional activity, selectivity, and favorable ADME-Tox properties.[31]

Caption: A simplified decision tree for hit triage.

Key Decision-Making Criteria:

-

Potency vs. Safety Window: The therapeutic index is a critical concept, representing the window between the concentration required for efficacy and the concentration at which toxicity occurs. A compound with an EC₅₀ of 10 nM and a cytotoxicity CC₅₀ of 20 µM (a 2000-fold window) is far more desirable than one with an EC₅₀ of 1 nM and a CC₅₀ of 5 nM (a 5-fold window).

-

Metabolic Liability: A compound that is rapidly metabolized (e.g., t½ < 10 minutes in HLM) will likely have a very short duration of action in vivo, making it a challenging lead. Such compounds are often deprioritized unless medicinal chemistry can readily address the metabolic "soft spot."

-

hERG Risk: A potent hERG inhibitor (e.g., IC₅₀ < 1 µM) is a major red flag. Typically, a >30-fold window between the hERG IC₅₀ and the on-target functional potency is desired to mitigate the risk of cardiotoxicity.

By systematically applying this integrated screening and decision-making framework, research teams can efficiently and logically advance the most promising (1-Benzylpiperidin-3-yl)methanamine analogs from a large chemical library into the resource-intensive lead optimization phase of drug discovery.

References

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

-

Naidoo, P. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

An, S., & Tolliday, N. (2010). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in chemical biology, 14(4), 458-464. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and drug development technologies, 10(5), 416-430. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. Retrieved from [Link]

-

Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-10. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(21), 8363-8392. [Link]

-

Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

-

Hussain, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6649-6663. [Link]

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

-

Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Analytical chemistry, 83(12), 4806-4813. [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

-

European Pharmaceutical Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

-

A-Z Tech. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. Retrieved from [Link]

-

Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

-

Alto Predict. (2021). Making an Impact on Hit Triage. [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]

-

Kumari, P., Ghosh, E., & Shukla, A. K. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery. Trends in molecular medicine, 21(11), 687-701. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

Dagda, M., et al. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of pharmacological and toxicological methods, 61(2), 167-175. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]

- 14. revvity.com [revvity.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. vectorb2b.com [vectorb2b.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atcc.org [atcc.org]

- 21. broadpharm.com [broadpharm.com]

- 22. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 26. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]

- 27. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 28. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 29. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Making an Impact on Hit Triage - Alto Predict [altopredict.com]

- 31. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

(1-Benzylpiperidin-3-yl)methanamine: A Scrutiny of its Potential as a Cholinesterase Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Cholinergic Deficit in Alzheimer's Disease and the Rationale for N-Benzylpiperidine Scaffolds

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that profoundly impacts cognitive function, memory, and daily activities[1]. One of the earliest and most consistent neurochemical findings in AD is a significant decline in the levels of the neurotransmitter acetylcholine (ACh)[2][3]. This "cholinergic hypothesis" posits that the loss of cholinergic neurons in brain regions critical for cognition, such as the hippocampus and cortex, is a key contributor to the clinical symptoms of the disease[4][5]. Consequently, a primary therapeutic strategy has been to enhance cholinergic neurotransmission by inhibiting the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE)[6][7].

The N-benzylpiperidine moiety has emerged as a cornerstone scaffold in the design of potent AChE inhibitors. This structural motif is a key component of donepezil, a widely prescribed medication for AD[8]. Its efficacy is largely attributed to the interaction of the benzyl group with the catalytic active site (CAS) of AChE, while the piperidine ring and its substituents can interact with the peripheral anionic site (PAS) of the enzyme[6][8]. This dual-site interaction is a hallmark of many effective cholinesterase inhibitors. While numerous studies have explored derivatives substituted at the 4-position of the piperidine ring, the potential of 3-substituted analogues like (1-Benzylpiperidin-3-yl)methanamine remains a compelling area for investigation[9][10][11]. This guide provides a technical exploration of the core concepts, synthesis, and evaluation methodologies pertinent to assessing (1-Benzylpiperidin-3-yl)methanamine as a potential therapeutic agent for Alzheimer's disease.

Section 1: The Cholinergic Synapse and Mechanism of Inhibition

The fundamental goal of cholinesterase inhibitors is to increase the synaptic concentration and duration of action of acetylcholine. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to postsynaptic receptors to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE in the synaptic cleft[2]. In Alzheimer's disease, the diminished release of ACh makes this rapid degradation particularly detrimental to cognitive function[4].

(1-Benzylpiperidin-3-yl)methanamine, by virtue of its N-benzylpiperidine core, is hypothesized to function as a competitive inhibitor of AChE. The proposed mechanism involves the molecule entering the active site gorge of the enzyme and engaging in key molecular interactions that prevent the binding and hydrolysis of acetylcholine.

Proposed Binding Mode

Molecular docking studies on analogous compounds reveal a consistent binding pattern[6]. The protonated nitrogen of the piperidine ring likely forms a cation-π interaction with key aromatic residues in the CAS, such as tryptophan (Trp86)[6]. The benzyl group is expected to establish π-π stacking interactions within the CAS, further anchoring the molecule[6]. The aminomethyl substituent at the 3-position could potentially form hydrogen bonds with residues lining the active site gorge, influencing the compound's binding affinity and selectivity.

Diagram 1: The Cholinergic Synapse and the Action of a Cholinesterase Inhibitor

This diagram illustrates the process of cholinergic neurotransmission and how an inhibitor like (1-Benzylpiperidin-3-yl)methanamine can increase the levels of acetylcholine in the synaptic cleft.

Caption: Cholinergic synapse and inhibitor action.

Section 2: Synthesis and Characterization

The synthesis of (1-Benzylpiperidin-3-yl)methanamine can be approached through several established organic chemistry routes. A common strategy involves the reduction of a corresponding nitrile or amide precursor.

Synthetic Protocol: A Generalized Approach

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is a composite of standard procedures for similar compounds[12][13].

Step 1: Synthesis of 1-Benzylpiperidine-3-carbonitrile

-

To a solution of piperidine-3-carbonitrile in a suitable solvent such as acetonitrile, add potassium carbonate as a base.

-

Slowly add benzyl bromide to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-benzylpiperidine-3-carbonitrile.

Step 2: Reduction to (1-Benzylpiperidin-3-yl)methanamine

-

Prepare a solution of 1-benzylpiperidine-3-carbonitrile in a dry ethereal solvent like tetrahydrofuran (THF).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

-

After the reaction is complete, quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (1-Benzylpiperidin-3-yl)methanamine.

-

Further purification can be achieved by distillation or conversion to a salt followed by recrystallization.

Section 3: In Vitro Evaluation of Cholinesterase Inhibition

The primary method for assessing the inhibitory potential of a compound against AChE and BuChE is the spectrophotometric method developed by Ellman[14][15].

Ellman's Assay: Detailed Protocol

This assay measures the activity of cholinesterases by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm[14].

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound: (1-Benzylpiperidin-3-yl)methanamine

-

Reference inhibitor (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the enzymes, substrate (ATCI), DTNB, and the test compound in the appropriate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound to the designated wells.

-

Add the AChE or BuChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader[15][16].

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Diagram 2: Experimental Workflow for In Vitro Evaluation

This diagram outlines the key steps in the in vitro assessment of a candidate cholinesterase inhibitor.

Caption: Workflow for in vitro cholinesterase inhibitor screening.

Section 4: Structure-Activity Relationship (SAR) and Comparative Analysis

Table 1: Comparative AChE Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound Reference | Piperidine Substitution | Linker/Moiety | AChE IC₅₀ (µM) | Source |

| Donepezil Analogue | 4-position | -CH₂-Indanone | 0.0057 | [10] |

| Carboxamide Derivative 28 | 4-position | Carboxamide-Indenothiazole | 0.41 | [9] |

| Benzimidazolinone 15b | 4-position | Methanamine-Benzimidazolinone | 0.39 | [7] |

| Dihydroisoquinoline 7 | 4-position | Methanone-Dihydroisoquinoline | 41 | [1] |

| (1-Benzylpiperidin-3-yl)methanamine | 3-position | Methanamine | Hypothesized | N/A |

This table highlights that potent inhibition is often achieved with bulky, aromatic groups at the 4-position, which can interact with the PAS of AChE. The simpler aminomethyl group at the 3-position in our topic compound may result in a different binding mode and potentially lower, yet still significant, inhibitory activity. The key takeaway is that the substitution pattern is a critical determinant of potency.

Section 5: In Vivo Preclinical Evaluation

Should (1-Benzylpiperidin-3-yl)methanamine demonstrate promising in vitro activity, the next logical step is to assess its efficacy in animal models of cognitive impairment. The scopolamine-induced amnesia model in mice is a widely used and validated paradigm for this purpose[17][18]. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking some aspects of AD-related cognitive dysfunction[17].

Protocol for Scopolamine-Induced Amnesia Model

Animals:

-

Male Swiss albino mice or C57BL/6 mice.

Procedure:

-

Habituation: Acclimate the animals to the testing environment and behavioral apparatus (e.g., Morris water maze, T-maze, passive avoidance box) for several days prior to the experiment[18][19].

-

Drug Administration: Administer the test compound, (1-Benzylpiperidin-3-yl)methanamine, via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., donepezil) should be included.

-

Amnesia Induction: After a set period (e.g., 30-60 minutes) to allow for drug absorption and distribution, administer scopolamine (typically 1 mg/kg, i.p.) to all groups except the absolute control[17][18].

-

Behavioral Testing: A short time after scopolamine administration, subject the mice to behavioral tests to assess learning and memory. Common tests include:

-

Morris Water Maze: Assesses spatial learning and memory.

-

T-Maze: Evaluates spatial working memory[17].

-

Novel Object Recognition: Tests recognition memory.

-

-

Data Analysis: Record and analyze parameters such as escape latency (Morris water maze), time spent in the novel arm (T-maze), or discrimination index (novel object recognition). Compare the performance of the test compound-treated groups to the scopolamine-only group to determine if the compound can ameliorate the cognitive deficits.

Section 6: Conclusion and Future Directions

(1-Benzylpiperidin-3-yl)methanamine, built upon the validated N-benzylpiperidine scaffold, represents a structurally intriguing candidate for cholinesterase inhibition. While its 3-substitution pattern deviates from the more extensively studied 4-substituted analogues, this presents an opportunity for exploring novel structure-activity relationships. The technical framework provided in this guide outlines a clear and robust pathway for its synthesis, in vitro characterization, and in vivo validation.

Future research should focus on obtaining empirical data for (1-Benzylpiperidin-3-yl)methanamine, including its IC₅₀ values against both AChE and BuChE, and elucidating its precise binding mode through co-crystallization and molecular dynamics simulations. Should it exhibit favorable properties, further optimization of the aminomethyl side chain and the benzyl ring could lead to the development of novel, potent, and selective cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.

References

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed. [Link]

-

Role of Cholinergic Signaling in Alzheimer's Disease. PubMed Central. [Link]

-

Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. PubMed Central. [Link]

-

Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PubMed Central. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

-

Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. MDPI. [Link]

-

Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. [Link]

-

Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. [Link]

-

Mice With Scopolamine-Induced Memory Impairment: Carissa edulis (Forssk.)'s Neuroprotective Properties Valh Water Extract (Apo. Directive Publications. [Link]

-

AChE activity assay by Ellman method. ResearchGate. [Link]

-

A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PLOS ONE. [Link]

-

The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain. [Link]

-

Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal. [Link]

-

Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

-

The cholinergic hypothesis of Alzheimer's disease: a review of progress. ResearchGate. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

-

The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development. PubMed. [Link]

-

Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. MDPI. [Link]

-

Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. njppp. [Link]

-

Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies. ResearchGate. [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. [Link]

-

Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]

Sources

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 5. The cholinergic hypothesis of age and Alzheimer's disease-related cognitive deficits: recent challenges and their implications for novel drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 18. directivepublications.org [directivepublications.org]

- 19. criver.com [criver.com]

Investigating the Neuroprotective Potential of (1-Benzylpiperidin-3-yl)methanamine: A Preclinical Technical Guide

This technical guide provides a comprehensive framework for the preclinical investigation of (1-Benzylpiperidin-3-yl)methanamine as a potential neuroprotective agent. Drawing upon established methodologies and the burgeoning field of neurodegenerative disease therapeutics, this document outlines a strategic, multi-tiered approach to elucidate the compound's mechanism of action and therapeutic viability. Our core hypothesis posits that the neuroprotective effects of (1-Benzylpiperidin-3-yl)methanamine are mediated through its interaction with the Sigma-1 Receptor (σ1R), a key modulator of neuronal survival and function.[1][2][3][4]

Introduction: The Therapeutic Rationale

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. A promising avenue for therapeutic intervention lies in the modulation of cellular stress responses and the promotion of neuronal resilience. The benzylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including cholinesterase inhibition and neuroprotection against oxidative stress.[5][6] The compound of interest, (1-Benzylpiperidin-3-yl)methanamine, with its distinct structural features, warrants a thorough investigation into its neuroprotective capabilities.